molecular formula C22H22BrN5OS B11441481 7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11441481
M. Wt: 484.4 g/mol
InChI Key: VNGIXJLDHXJBTP-UHFFFAOYSA-N
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Description

7-(3-BROMOPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a methylsulfanyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-BROMOPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazolopyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent.

    Attachment of the Dimethylphenyl Group: This is typically done through a substitution reaction.

    Incorporation of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-BROMOPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3-BROMOPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-BROMOPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIS(4-AMINOPHENYL)-1,3,5-TRIAZINE: Another triazine derivative with different functional groups.

    6-(4-BROMOPHENYL)-7-(3-METHOXYPHENYL)-7,12-DIHYDRO-6H-CHROMENO[4,3-D][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: A similar compound with a different substitution pattern.

Uniqueness

7-(3-BROMOPHENYL)-N-(2,4-DIMETHYLPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22BrN5OS

Molecular Weight

484.4 g/mol

IUPAC Name

7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22BrN5OS/c1-12-8-9-17(13(2)10-12)25-20(29)18-14(3)24-21-26-22(30-4)27-28(21)19(18)15-6-5-7-16(23)11-15/h5-11,19H,1-4H3,(H,25,29)(H,24,26,27)

InChI Key

VNGIXJLDHXJBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC(=CC=C4)Br)SC)C)C

Origin of Product

United States

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